molecular formula C23H40O2 B14733690 2-(3-Pentadecylphenoxy)ethanol CAS No. 5287-66-1

2-(3-Pentadecylphenoxy)ethanol

Cat. No.: B14733690
CAS No.: 5287-66-1
M. Wt: 348.6 g/mol
InChI Key: LBCIAADYQIDNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Pentadecylphenoxy)ethanol is a phenolic lipid derivative characterized by a pentadecyl (C15) alkyl chain attached to a phenoxy group, with an ethanol moiety at the ortho position. These derivatives are typically derived from cardanol, a major component of cashew nut shell liquid (CNSL), and exhibit applications in polymer modification, surfactants, and bioactive molecules due to their amphiphilic nature .

Properties

CAS No.

5287-66-1

Molecular Formula

C23H40O2

Molecular Weight

348.6 g/mol

IUPAC Name

2-(3-pentadecylphenoxy)ethanol

InChI

InChI=1S/C23H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-22-17-15-18-23(21-22)25-20-19-24/h15,17-18,21,24H,2-14,16,19-20H2,1H3

InChI Key

LBCIAADYQIDNCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCCO

Related CAS

40160-92-7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Pentadecylphenoxy)ethanol can be synthesized through the ethoxylation of 3-pentadecylphenol with ethylene oxide. The reaction is typically base-catalyzed, using catalysts such as potassium hydroxide or sodium hydroxide. The reaction conditions involve heating the mixture to a temperature that facilitates the reaction, usually around 100°C .

Industrial Production Methods

In industrial settings, the production of this compound involves the reaction of 3-pentadecylphenol with ethylene oxide in the presence of an alkaline catalyst. The process is carried out in a controlled environment to ensure high purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Pentadecylphenoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenolic ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Pentadecylphenoxy)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Pentadecylphenoxy)ethanol involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in industrial applications where emulsification is required .

Comparison with Similar Compounds

Key Findings :

  • Unsaturation in the alkyl chain (e.g., pentadecenyl) reduces melting points and enhances solubility in nonpolar matrices .
  • Branched chains (e.g., tetramethylbutyl) introduce steric hindrance, affecting reactivity and toxicity profiles .

Functional Group Differences

Compound Name Functional Group Applications Key Advantages Reference
This compound -OH (ethanol) Surfactants, plasticizers Balanced hydrophilicity-lipophilicity. Inferred
2-(3-Pentadecylphenoxy)acetic acid (LDT16) -COOH (carboxylic acid) Polymer modification (e.g., CDA composites) Enhances thermoplasticity and water resistance .
2-(3-Pentadecylphenoxy)ethan-1-amine -NH2 (amine) Bioactive molecule synthesis Reactivity in Schiff base formation .

Key Findings :

  • Carboxylic acid derivatives (e.g., LDT16) act as effective inner plasticizers in cellulose diacetate (CDA), improving mechanical strength and heat resistance .
  • Amine derivatives enable covalent bonding in isoindolinone syntheses, critical for pharmaceutical intermediates .

Polymer Composites

  • PAA-bonded CDA (3-pentadecylphenoxy acetic acid): Exhibits superior tenacity (45 MPa bending strength), heat resistance (stable up to 200°C), and water resistance compared to stearic acid (SA)-bonded CDA .
  • SA-bonded CDA : Lower bending strength (32 MPa) but improved impact strength when combined with PAA .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Name Molecular Formula Purity (HPLC) Yield (%) Melting Point (°C) Reference
2-(3-Pentadecylphenoxy)acetic acid (LDT16) C23H38O3 99% 90 Not reported
(Z)-2-(3-Pentadecenylphenoxy)ethanol C23H36O2 98% 90 Oily liquid
2-(3-Pentadecylphenoxy)ethan-1-amine C23H41NO Not reported 55 Yellow oil

Table 2: Mechanical Properties of Polymer Composites

Composite Material Bending Strength (MPa) Heat Resistance (°C) Water Absorption (%) Reference
PAA-bonded CDA 45 200 1.2
SA-bonded CDA 32 180 2.5
PAA+SA-bonded CDA 38 195 1.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.